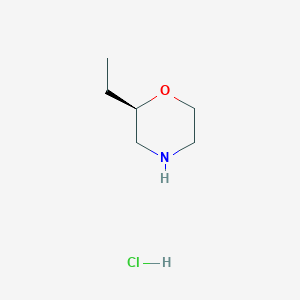

(R)-2-Ethylmorpholine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-ethylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-6-5-7-3-4-8-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQXIJLYGHPCNK-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCO1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CNCCO1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313019-05-4 | |

| Record name | (2R)-2-ethylmorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Chiral Morpholines: Strategic Building Blocks in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the morpholine ring has transcended its traditional role as a simple solubilizing group to become a privileged chiral scaffold.[1] Unlike its achiral counterparts, chiral morpholines offer a dual advantage: they function as robust bioisosteres for piperazines and piperidines to modulate physicochemical properties (LogP, pKa), while simultaneously providing fixed 3D vectors for precise ligand-target engagement.

This technical guide addresses the strategic deployment of chiral morpholines, focusing on their physicochemical impact, robust synthetic pathways, and application in high-affinity ligands.[1]

Part 1: Strategic Value in Drug Design

The "Morpholine Advantage": Physicochemical Modulation

The morpholine ring is unique among saturated heterocycles due to the presence of the ether oxygen at position 4 relative to the nitrogen. This oxygen atom acts as a hydrogen bond acceptor (HBA) but, crucially, it withdraws electron density from the nitrogen via the sigma framework, lowering the basicity compared to piperidine.

Table 1: Comparative Physicochemical Profile of 6-Membered Heterocycles

| Scaffold | Structure | LogP (Approx) | pKa (Conj.[2] Acid) | H-Bond Donors/Acceptors | Metabolic Liability |

| Cyclohexane | C6H12 | ~3.4 | N/A | 0 / 0 | High (Oxidation) |

| Piperidine | C5H11N | ~0.8 | ~11.2 | 1 / 1 | Moderate (N-oxidation) |

| Piperazine | C4H10N2 | ~ -1.5 | ~9.8 / 5.6 | 2 / 2 | Moderate |

| Morpholine | C4H9NO | ~ -0.86 | ~8.3 - 8.5 | 1 / 2 | Low (Stable) |

Mechanistic Insight:

-

pKa Modulation: The lowered pKa (~8.[2]4) of morpholine ensures that at physiological pH (7.4), a significant fraction (~10%) remains uncharged. This equilibrium facilitates passive membrane permeability (BBB penetration) while maintaining enough cationic character for solubility and electrostatic interactions with aspartate/glutamate residues in binding pockets.[2]

-

Metabolic Shielding: The ether oxygen reduces the electron density of the ring, making it less prone to oxidative metabolism by CYP450 isoforms compared to the electron-rich piperazine.

Chiral Vectors

Introducing a substituent at the C2 or C3 position breaks the symmetry of the morpholine ring.

-

C2-Substitution: Often derived from chiral epoxides or amino acids.[2] It orients the substituent equatorially to minimize 1,3-diaxial strain, creating a defined vector for hydrophobic pocket occupation.

-

C3-Substitution: Derived directly from the chiral pool (amino acids).[2] This position is sterically sensitive as it sits adjacent to the nucleophilic nitrogen, often influencing the rotameric population of N-substituents.

Part 2: Synthetic Methodologies

Selecting the correct synthetic route depends heavily on the desired substitution pattern and the availability of chiral starting materials.

Pathway Selection Logic

Figure 1: Decision matrix for selecting synthetic routes based on substitution targets.

Modern Protocol: Ethylene Sulfate Monoalkylation

While traditional methods involve harsh cyclization of diols (using H2SO4) or reductive amination, a recently optimized protocol utilizing ethylene sulfate offers a superior, redox-neutral route with high regioselectivity. This method is particularly effective for synthesizing C2-substituted morpholines from chiral amino alcohols.[2]

Why this method?

-

Regiocontrol: Ethylene sulfate acts as a highly reactive yet controllable 1,2-dielectrophile.[2]

-

Chiral Integrity: The reaction conditions are mild enough to prevent racemization of the chiral center on the amino alcohol.

-

Scalability: Avoids the use of high-pressure hydrogenation or toxic alkylating agents.

Part 3: Detailed Experimental Protocol

Target: Synthesis of (S)-2-phenylmorpholine Starting Material: (S)-2-amino-1-phenylethanol (Chiral Pool)[2]

Reagents & Equipment

-

(S)-2-amino-1-phenylethanol (1.0 equiv)[2]

-

Ethylene Sulfate (1.1 equiv) - Cyclizing agent[2]

-

Potassium tert-butoxide (tBuOK) (2.5 equiv) - Base[2]

-

Tetrahydrofuran (THF) (Anhydrous)[2]

-

Equipment: Flame-dried round bottom flask, N2 atmosphere, LC-MS, Chiral HPLC (e.g., Chiralcel OD-H column).

Step-by-Step Workflow

-

N-Alkylation (Ring Pre-cursor Formation):

-

Dissolve (S)-2-amino-1-phenylethanol (10 mmol) in anhydrous THF (50 mL) under N2.

-

Cool to 0°C.[2]

-

Add Ethylene Sulfate (11 mmol) portion-wise.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Checkpoint: Monitor by LC-MS.[2] You should observe the formation of the zwitterionic intermediate (sulfate ester).

-

-

Cyclization (Intramolecular Displacement):

-

Workup & Isolation:

-

Purification:

-

Flash Column Chromatography (DCM:MeOH:NH4OH 95:4:1).[2]

-

Yield Expectation: 75-85%.

-

Validation & QC

-

1H NMR: Verify the disappearance of the sulfate ester protons and the formation of the morpholine CH2 signals (multiplets at 2.8-3.8 ppm).

-

Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 90:10).[2] Compare against a racemic standard to confirm enantiomeric excess (e.e.). Expect >98% e.e. if starting material was pure.[2][6][7]

Figure 2: Reaction workflow for the ethylene sulfate mediated synthesis of chiral morpholines.

Part 4: Case Study - Reboxetine

Drug: Reboxetine (Edronax) Class: Norepinephrine Reuptake Inhibitor (NRI) Structural Core: (S,S)-2-(α-aryloxybenzyl)morpholine[2]

Medicinal Chemistry Analysis: Reboxetine is a quintessential example of how a chiral morpholine scaffold dictates potency.[2] The drug exists as a mixture of enantiomers, but the (S,S)-enantiomer is significantly more potent.

-

Scaffold Function: The morpholine ring serves as a rigid spacer.[2] The 2-substitution pattern locks the bulky aryloxybenzyl group into a specific conformation.[2]

-

Binding Interaction: The morpholine nitrogen (protonated at physiological pH) forms a critical salt bridge with Asp75 in the norepinephrine transporter (NET).[2]

-

Chirality Impact: The (S,S) configuration ensures that the two aromatic rings (the phenyl and the ethoxy-phenoxy) are positioned to engage in pi-stacking interactions within the hydrophobic sub-pockets of the transporter. Inversion of the chiral center at the morpholine C2 position disrupts this vector, leading to a loss of affinity.

Key Takeaway: In Reboxetine, the morpholine is not just a solubilizer; it is the stereochemical anchor that enables the "lock and key" fit.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

-

Ortiz, K. G., Brusoe, A. T., An, J., et al. (2024).[8] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[2][9] Journal of the American Chemical Society, 146(45), 29847–29856. [Link]

-

Aldhoun, M., Massi, A., & Dondoni, A. (2008). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Derivatives. Chemical Reviews, 108(9), 3795-3844. [Link]

-

Wong, D. T., Bymaster, F. P., & Engleman, E. A. (1995). Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug: twenty years since its first publication. Life Sciences, 57(5), 411–441. (Context on Reboxetine/NRI scaffolds). [Link]

-

Melloni, P., Della Torre, A., Lazzari, E., Mazzini, G., & Meroni, M. (1985). Configuration studies on 2-[alpha-(2-ethoxyphenoxy)benzyl]morpholine FCE 20124. Tetrahedron, 41(7), 1393-1399. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morpholine synthesis [organic-chemistry.org]

- 9. chemrxiv.org [chemrxiv.org]

Introduction: The Strategic Importance of (R)-2-Ethylmorpholine HCl

An In-Depth Technical Guide to the Solubility of (R)-2-Ethylmorpholine HCl for Pharmaceutical Development

Abstract: This technical guide provides a comprehensive examination of the solubility characteristics of (R)-2-Ethylmorpholine hydrochloride, a chiral building block of significant interest in medicinal chemistry. The content herein is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the theoretical principles governing its solubility, practical data across a spectrum of solvents, and robust experimental protocols for in-house determination. By synthesizing theoretical knowledge with actionable laboratory methods, this guide aims to empower scientists to make informed decisions for process optimization, formulation, and scalable synthesis.

(R)-2-Ethylmorpholine is a versatile chiral morpholine derivative that serves as a crucial pharmacophore and synthetic intermediate in modern medicinal chemistry.[1] Its defined stereochemistry is essential for creating enantiomerically pure compounds, a critical requirement for selective and effective drug candidates.[1] The morpholine ring itself is recognized as a "privileged scaffold" in drug discovery, often incorporated into molecular structures to enhance desirable pharmacokinetic properties such as aqueous solubility and the ability to penetrate the blood-brain barrier.[1]

The hydrochloride salt, (R)-2-Ethylmorpholine HCl, is frequently the preferred form for handling, stability, and initial formulation work. A thorough understanding of its solubility in both aqueous and organic media is not merely academic; it is a fundamental prerequisite for successful drug development. This parameter directly influences reaction kinetics, dictates the choice of crystallization and purification solvents, and ultimately governs the feasibility of various drug delivery systems.

The Theoretical Framework of Solubility

The dissolution of (R)-2-Ethylmorpholine HCl is governed by the interplay between the solute's inherent properties and the physicochemical nature of the solvent. The principle of "like dissolves like" provides a starting point, but a more nuanced analysis involves considering its specific structural features.

-

Ionic Character and Polarity : As a hydrochloride salt, the molecule exists in an ionic form, making it highly polar. This is the primary driver of its solubility in polar solvents. The molecule consists of a polar morpholinium head (containing ether and protonated amine groups) and a small, non-polar ethyl tail.

-

Hydrogen Bonding : The protonated amine (-NH₂⁺-) and the ether oxygen (-O-) within the morpholine ring are capable of engaging in hydrogen bonding with protic solvents. Water, in particular, is an excellent hydrogen bond donor and acceptor, leading to strong solute-solvent interactions that facilitate dissolution.

-

Lattice Energy : For the solid crystalline salt to dissolve, the energy of the solvation shell that forms around the individual ions must be sufficient to overcome the lattice energy holding the crystal together.

-

Influence of pH : The solubility of (R)-2-Ethylmorpholine HCl in aqueous systems is critically dependent on pH.[2] The morpholine moiety is a weak base (the pKa of the conjugate acid of morpholine is ~8.4-8.5).[3][4]

-

Acidic to Neutral pH (pH < 7) : The equilibrium strongly favors the protonated, cationic form (morpholinium ion). This ionic species is highly water-soluble.

-

Basic pH (pH > 9) : As the pH increases, the morpholinium ion is deprotonated to yield the free base, (R)-2-Ethylmorpholine. This neutral organic molecule is significantly less polar and thus substantially less soluble in water.

-

-

Common Ion Effect : In aqueous solutions that already contain a significant concentration of chloride ions (e.g., from NaCl), the solubility of (R)-2-Ethylmorpholine HCl will be suppressed. According to Le Châtelier's principle, the added Cl⁻ shifts the dissolution equilibrium to the left, favoring the solid salt form.[5]

Solubility Profile: Aqueous vs. Organic Solvents

The following table provides a qualitative and comparative summary of the solubility of (R)-2-Ethylmorpholine HCl in a range of common laboratory solvents. These classifications are derived from fundamental chemical principles and data on analogous compounds like morpholine hydrochloride.[6][7]

| Solvent | Type | Polarity | Solubility Classification | Rationale for Interaction |

| Water | Polar Protic | High | Very Soluble | Excellent solvent due to high polarity and ability to form strong hydrogen bonds with the morpholinium ion and chloride anion. |

| Methanol | Polar Protic | High | Freely Soluble | High polarity and hydrogen bonding capacity lead to effective solvation of the ionic salt. |

| Ethanol | Polar Protic | Medium-High | Soluble | Good solubility, though typically less than in methanol due to slightly lower polarity. |

| Isopropanol | Polar Protic | Medium | Sparingly Soluble | Reduced polarity compared to ethanol limits its ability to overcome the salt's lattice energy. |

| Acetonitrile | Polar Aprotic | Medium-High | Slightly Soluble | While polar, it cannot donate hydrogen bonds, resulting in weaker solvation of the chloride anion and reduced overall solubility. |

| Dichloromethane | Non-Polar | Low | Very Slightly Soluble / Insoluble | Low polarity is insufficient to effectively solvate the charged ions. |

| Toluene | Non-Polar | Low | Insoluble | Aromatic, non-polar solvent that cannot disrupt the ionic lattice of the salt. |

| Heptane | Non-Polar | Very Low | Insoluble | Aliphatic, non-polar solvent with negligible interaction with the ionic solute. |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

For precise quantification, the isothermal shake-flask method is the gold-standard for determining equilibrium solubility.[8][9] It is a robust and reliable technique that ensures the system has reached a true thermodynamic equilibrium.[10][11]

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask method of solubility determination.

Step-by-Step Methodology

-

Preparation : Add an amount of (R)-2-Ethylmorpholine HCl to a glass vial sufficient to ensure that undissolved solid will remain at equilibrium (a 5-fold excess of the estimated solubility is a good starting point).[12] Accurately add a known volume of the pre-conditioned solvent (e.g., 2 mL).

-

Equilibration : Tightly seal the vials and place them in an orbital shaker or tumbling device within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitate the samples at a consistent rate (e.g., 200 RPM) for a period sufficient to reach equilibrium, typically between 24 and 72 hours.[10] A time-point study (e.g., sampling at 24, 48, and 72 hours) can be performed to confirm that the concentration has reached a stable plateau.

-

Sampling and Preparation : After equilibration, allow the vials to stand undisturbed in the incubator to let the excess solid settle. Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation due to temperature changes, this step should be performed quickly.[10]

-

Filtration : Immediately filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all particulate matter.[10] The first few drops of the filtrate should be discarded to saturate the filter membrane.

-

Dilution and Quantification : Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.

-

Calculation : Calculate the solubility (S) using the measured concentration (C), the dilution factor (DF), and the appropriate units (e.g., mg/mL or mol/L).

Key Relationships and Practical Considerations

The interplay of several factors dictates the practical solubility of (R)-2-Ethylmorpholine HCl in a real-world laboratory or manufacturing setting.

Caption: The primary factors that govern the solubility of (R)-2-Ethylmorpholine HCl.

Conclusion

(R)-2-Ethylmorpholine HCl demonstrates the classic solubility profile of a polar, ionic organic salt: high solubility in polar protic solvents like water and methanol, and poor solubility in non-polar organic solvents. Its behavior in aqueous media is critically governed by pH, a factor that must be carefully controlled in formulation and crystallization processes. For drug development professionals, a quantitative understanding of these solubility characteristics, determined through robust methods like the shake-flask protocol, is indispensable. This knowledge enables the rational selection of solvents for synthesis and purification, facilitates the design of effective formulations, and ultimately de-risks the path from laboratory-scale chemistry to viable pharmaceutical products.

References

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.

- How do you perform the shake flask method to determine solubility?. (2017). Quora.

- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. PubMed.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).

- solubility experimental methods.pptx. SlideShare.

- Morpholine. (2022). PubChem.

- (R)-2-Ethylmorpholine. PubChem.

- Morpholine. FooDB.

- MORPHOLINE. chemicalize.com.

- Morpholine. Wikipedia.

- Morpholine. Sciencemadness Wiki.

- Morpholine. NCBI Bookshelf.

- Morpholine: Application, synthesis and toxicity. (2023). ChemicalBook.

- (R)-2-Ethylmorpholine. Benchchem.

- The Effects of pH on Solubility. (2019). Chemistry LibreTexts.

- Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences.

Sources

- 1. (R)-2-Ethylmorpholine|CAS 1313176-45-2|RUO [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 5. ajdhs.com [ajdhs.com]

- 6. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atamankimya.com [atamankimya.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. quora.com [quora.com]

- 11. Experimental and computational screening models for prediction of aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

Difference between (R)-2-Ethylmorpholine and ethylmorphine opioid

Executive Summary: The Nomenclature Hazard

In drug development and chemical inventory management, phonetic similarity is a frequent vector for error. (R)-2-Ethylmorpholine and Ethylmorphine represent a critical "false friend" pair.

-

Ethylmorphine (Dionin) is a pentacyclic opioid analgesic, a controlled substance (Schedule II/III), and a prodrug of morphine.

-

(R)-2-Ethylmorpholine is a simple, monocyclic heterocyclic ether—a chiral building block used in catalysis and organic synthesis. It possesses no opioid activity .

Confusing these two can lead to severe regulatory violations, failed synthesis, or toxicological hazards. This guide provides the technical framework to distinguish them definitively.

Part 1: Structural & Chemical Divergence

The root of the confusion lies in the "morph" stem. "Morphine" refers to the specific pentacyclic alkaloid backbone. "Morpholine" refers to a simple six-membered ring containing amine and ether groups (tetrahydro-1,4-oxazine).[1]

Comparative Chemical Profile

| Feature | Ethylmorphine | (R)-2-Ethylmorpholine |

| CAS Registry | 76-58-4 (HCl salt: 125-30-4) | 1313176-45-2 (R-isomer) |

| Formula | ||

| Mol.[2][3][4][5] Weight | 313.4 g/mol | 115.17 g/mol |

| Core Scaffold | Pentacyclic Phenanthrene (Opioid) | Monocyclic 1,4-Oxazine (Morpholine) |

| Chirality | 5 Chiral Centers (Natural product derived) | 1 Chiral Center (Synthetic, C2 position) |

| Physical State | White crystalline powder | Colorless to yellow liquid |

Structural Visualization

The following diagram illustrates the massive complexity gap between the two molecules.

Figure 1: Structural hierarchy contrasting the rigid opioid backbone of Ethylmorphine against the simple heterocyclic ring of (R)-2-Ethylmorpholine.

Part 2: Pharmacological Profiles & Mechanism

This section details why one is a drug and the other is an industrial chemical.

Ethylmorphine: The Opioid Agonist

Ethylmorphine acts primarily as a prodrug. It has weak affinity for the Mu-opioid receptor (MOR) in its native form. Its efficacy depends on metabolic activation.

-

Mechanism: It undergoes O-deethylation via the hepatic enzyme CYP2D6 to release Morphine.[4]

-

Clinical Use: Antitussive (cough suppressant) and moderate analgesic.

-

Risk: Respiratory depression, addiction liability.

(R)-2-Ethylmorpholine: The Inert Scaffold

This molecule lacks the "pharmacophore" (the specific 3D arrangement of atoms) required to bind opioid receptors. It does not possess the tyramine-like moiety or the tertiary amine spatial orientation necessary for MOR activation.

-

Use: It is used as a chiral auxiliary or intermediate. The (R)-configuration allows chemists to control stereochemistry when building larger drug molecules (e.g., synthesis of chiral urethanes or specific kinase inhibitors).

Metabolic Pathway Visualization

Figure 2: Metabolic divergence. Ethylmorphine is bio-activated to morphine; (R)-2-Ethylmorpholine is metabolically inert regarding opioid pathways.

Part 3: Analytical Discrimination Protocol

Objective: To definitively distinguish between the two compounds in a bulk powder or liquid sample using LC-MS/MS. This protocol is self-validating via the use of fragmentation patterns.

Methodology: LC-MS/MS Separation

Rationale: Mass spectrometry provides the molecular weight confirmation (

Instrument Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

). -

Mobile Phase A:

Formic Acid in Water. -

Mobile Phase B: Acetonitrile.

-

Gradient:

B to

Step-by-Step Workflow:

-

Sample Prep: Dissolve

of unknown substance in -

Injection: Inject

. -

Detection (MRM Mode): Monitor the following transitions.

| Compound | Precursor Ion | Quantifier Ion | Qualifier Ion | Retention Time (Approx) |

| (R)-2-Ethylmorpholine | ||||

| Ethylmorphine |

Validation Check:

-

If the Precursor is

and retention is early -

If the Precursor is

and retention is late

Part 4: Regulatory & Safety Implications

Misidentification has legal and safety consequences.

-

DEA/FDA Status:

-

Ethylmorphine: Controlled Substance (Schedule II or III in USA depending on formulation). Requires DEA license, secure storage, and chain-of-custody logging.

-

(R)-2-Ethylmorpholine: Not a controlled substance.[3] Regulated under TSCA (Toxic Substances Control Act) as an industrial chemical.

-

-

Safety Handling:

-

Ethylmorphine: Biohazard (Opioid). PPE: N95/P100 respirator, double nitrile gloves. Antidote: Naloxone availability required.

-

(R)-2-Ethylmorpholine: Chemical Hazard. Flammable liquid. Skin/Eye irritant.[6] PPE: Standard lab coat, safety glasses, chemical fume hood.

-

References

-

PubChem. (n.d.). (R)-2-Ethylmorpholine Compound Summary. National Library of Medicine.[5] Retrieved from [Link]

-

DrugBank Online. (n.d.). Ethylmorphine: Pharmacology and metabolic profile. Retrieved from [Link]

-

Aasmundstad, T. A., et al. (1995).[7] "Biotransformation and pharmacokinetics of ethylmorphine after a single oral dose." British Journal of Clinical Pharmacology. Retrieved from [Link]

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. Ethylmorpholine - CAS - 100-74-3 | Axios Research [axios-research.com]

- 3. (R)-2-Ethylmorpholine|CAS 1313176-45-2|RUO [benchchem.com]

- 4. Evidence for a role of cytochrome P450 2D6 and 3A4 in ethylmorphine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (R)-2-Ethylmorpholine | C6H13NO | CID 25497577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 100-74-3: Ethylmorpholine | CymitQuimica [cymitquimica.com]

- 7. Ethylmorphine [medbox.iiab.me]

(R)-2-Ethylmorpholine hydrochloride pKa and basicity profile

The following is an in-depth technical guide regarding the physicochemical profile, basicity, and experimental characterization of (R)-2-Ethylmorpholine Hydrochloride .

Physicochemical Profiling, Basicity Landscape, and Experimental Protocols

Executive Summary

This compound (CAS: variable base/salt forms, typically analogous to racemic 100-74-3 for N-ethyl or specific chiral registries) is a specialized chiral building block in medicinal chemistry. Unlike its achiral counterpart (morpholine) or its tertiary amine isomer (N-ethylmorpholine), this compound retains the secondary amine functionality while introducing a stereodefined ethyl group at the C2 position (adjacent to the ether oxygen).

This structural modification serves two critical functions in drug design:

-

Conformational Locking: The C2-ethyl group preferentially adopts an equatorial orientation to minimize 1,3-diaxial strain, thereby reducing the entropic penalty upon binding to biological targets.

-

Physicochemical Modulation: It increases lipophilicity (LogP) relative to the parent morpholine without significantly depressing the basicity, a common drawback seen when alkylating the nitrogen center.

This guide details the pKa profile, the structural causality of its basicity, and a self-validating potentiometric protocol for empirical verification.

Physicochemical Profile & Basicity Data

The basicity of (R)-2-ethylmorpholine is governed by the availability of the nitrogen lone pair and the solvation energy of the resulting ammonium cation.

Comparative Basicity Table

| Compound | Structure Type | pKa (Conjugate Acid) | Electronic/Steric Driver |

| Morpholine | Secondary Amine | 8.36 | Baseline. High solvation stability of cation. |

| (R)-2-Ethylmorpholine | Secondary Amine | 8.40 ± 0.2 (Est.) | +I effect of ethyl group (weak, |

| N-Ethylmorpholine | Tertiary Amine | 7.67 | Steric bulk at Nitrogen hinders solvation of the cation; significant pKa drop. |

| 2-Methylmorpholine | Secondary Amine | ~8.1 - 8.2 | Intermediate steric/electronic effects. |

Key Insight: Researchers often conflate N-ethylmorpholine (pKa 7.7) with C-ethylmorpholine. The (R)-2-ethyl variant remains a secondary amine. Secondary amines are generally more basic than tertiary amines in aqueous media because the ammonium cation (

Structural-Activity Relationship (SAR) Logic

-

Inductive Effect (+I): The ethyl group at C2 is electron-donating. Although it is adjacent to the oxygen, it exerts a subtle through-bond inductive push toward the ring system.

-

Steric Shielding: Unlike substitution at C3 (alpha to nitrogen), substitution at C2 (beta to nitrogen) does not significantly crowd the nitrogen lone pair. This preserves the "on-rate" for protonation.

-

Chirality: The (R)-configuration dictates the spatial vector of the ethyl group but does not alter the pKa value in an achiral solvent like water compared to the (S)-enantiomer.

Experimental Protocol: Potentiometric pKa Determination

Standard high-throughput pKa methods often fail with chiral salts due to impurities or counter-ion interference. The following is a "Gold Standard" potentiometric titration protocol designed for precision.

Phase A: System Validation (The "Blank" Check)

Before consuming valuable chiral material, the system must be validated using a standard of known pKa (e.g., Potassium Hydrogen Phthalate or TRIS).

Reagents:

-

Titrant: 0.1 M NaOH (Carbonate-free, standardized).

-

Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).

-

Inert Gas: Argon or Nitrogen (High purity).

Protocol Steps:

-

Electrode Soak: Condition the glass pH electrode in pH 7.0 buffer for 30 minutes.

-

Blank Titration: Titrate 20 mL of the ISA solution (without sample) with 0.1 M NaOH.

-

Success Metric: The pH should change sharply. A sluggish response indicates CO2 contamination (carbonate buffering).

-

-

Temperature Control: Thermostat the vessel to 25.0 °C ± 0.1 °C.

Phase B: (R)-2-Ethylmorpholine HCl Titration

Sample Preparation: Dissolve ~3-5 mg of this compound in 20 mL of 0.15 M KCl. (Exact mass must be recorded to 0.01 mg).

Workflow:

-

Acidification: Since the sample is a hydrochloride salt (

), it starts acidic. If the initial pH is > 4.5, add a known aliquot of 0.1 M HCl to ensure the starting species is fully protonated ( -

Titration: Add 0.1 M NaOH in micro-increments (e.g., 2-5

L). -

Equilibrium Wait: Wait for pH drift to stabilize to

pH units/sec before recording. -

Data Collection: Record points from pH 2.5 through pH 11.0.

Phase C: Data Analysis (The Bjerrum Method)

Do not rely on the "half-equivalence point" visual estimation. Use the linearized transformation:

Where

-

Plot pH (y-axis) vs.

(x-axis). -

The pKa is the pH where

.

Visualization of Workflows & Pathways

Diagram 1: Comparative Basicity & Structural Logic

This diagram illustrates why (R)-2-ethylmorpholine retains basicity while N-ethylmorpholine loses it.

Caption: Structural bifurcation showing how C-substitution preserves basicity (green path) while N-substitution erodes it (red path) due to solvation penalties.

Diagram 2: Self-Validating Potentiometric Workflow

A flowchart ensuring data integrity during experimental determination.

Caption: Step-by-step potentiometric protocol emphasizing the critical 'Blank Check' to eliminate carbonate error.

Applications in Drug Discovery[1][2]

-

Solubility Enhancement: The morpholine ring is a classic "solubilizing tail." The (R)-2-ethyl group adds a "grease" factor (lipophilicity) to fine-tune the LogD without destroying the water solubility conferred by the protonated amine at physiological pH (7.4).

-

Metabolic Stability: Unsubstituted morpholines are susceptible to metabolic oxidation at the C2/C3 positions. Substitution at C2 (especially with a steric bulk like ethyl) can hinder cytochrome P450 oxidation, extending the half-life (

) of the drug candidate. -

Chiral Recognition: In protein binding pockets, the (R)-ethyl group can exploit specific hydrophobic sub-pockets that the planar or unsubstituted morpholine cannot, potentially increasing potency (

) and selectivity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7525, N-Ethylmorpholine. (Note: Used for comparative N-sub data). Link

-

ChemicalBook (2025). (R)-3-Methylmorpholine and Morpholine Analogues Physicochemical Properties. (Note: Used for C-alkyl trend analysis). Link

- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative source for Bjerrum plot and potentiometric protocols).

- Perrin, D. D. (1965).Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Classic reference for morpholine pKa = 8.36).

Methodological & Application

Application Note: Buchwald-Hartwig Amination with (R)-2-Ethylmorpholine

Executive Summary

The incorporation of (R)-2-ethylmorpholine into drug scaffolds is a high-value transformation in medicinal chemistry, offering improved metabolic stability and solubility profiles compared to achiral morpholine analogues. However, the ethyl group at the C2 position introduces significant steric hindrance proximal to the nucleophilic nitrogen. Standard palladium protocols often fail to drive this coupling to completion or suffer from slow rates due to a stalled reductive elimination step.

This guide details a high-fidelity protocol using RuPhos Pd G4 , a fourth-generation precatalyst system designed specifically to accelerate the coupling of sterically demanding secondary amines. We provide mechanistic rationale, a self-validating optimization workflow, and critical handling data to ensure the preservation of chirality and high yields.

Substrate Profile: (R)-2-Ethylmorpholine[1]

Understanding the physical and chemical limitations of the substrate is the first step to a reproducible protocol.

| Property | Value / Characteristic | Impact on Protocol |

| CAS Number | 1313176-45-2 (HCl salt) / Free base varies | Verify salt form; free basing may be required in situ. |

| Boiling Point | ~138–139 °C (Free base) | Moderately volatile; avoid prolonged high-vac exposure. |

| Chirality | (R)-Enantiomer | Critical: Stereocenter at C2 is generally stable, but harsh bases (e.g., KOtBu at >110°C) can induce racemization via elimination mechanisms. |

| Sterics | Increases the energy barrier for the reductive elimination step in the catalytic cycle. | |

| Electronics | Electron-rich secondary amine | Good nucleophile, but prone to oxidation if stored improperly. |

Mechanistic Strategy: Ligand Selection

The success of this reaction hinges on the ligand's ability to facilitate the reductive elimination step. For 2-substituted morpholines, the steric bulk of the ethyl group clashes with the ligand sphere during the formation of the C-N bond.

Why RuPhos?

While BrettPhos is exceptional for primary amines, RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is the gold standard for secondary amines.

-

Steric Bulk: The cyclohexyl rings on the phosphorus provide the necessary bulk to promote reductive elimination, which is often the rate-determining step (RDS) for hindered amines like (R)-2-ethylmorpholine.

-

Electronic Effect: The dialkylphosphino group makes the Pd center electron-rich, facilitating the oxidative addition of aryl chlorides.

Catalytic Cycle & Critical Control Points

The diagram below illustrates the catalytic cycle, highlighting where the steric hindrance of (R)-2-ethylmorpholine impacts the process.

Experimental Protocol (Standard Operating Procedure)

Scale: 1.0 mmol (Aryl Halide) Catalyst Loading: 2.0 mol% RuPhos Pd G4 Reaction Time: 2–4 Hours

Materials

-

Aryl Halide: 1.0 equiv (1.0 mmol)

-

(R)-2-Ethylmorpholine: 1.2 equiv (1.2 mmol)

-

Catalyst: RuPhos Pd G4 (CAS: 1599466-81-5) - 20 mg (approx 2 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) - 1.5 equiv (144 mg)

-

Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration, 5 mL)

Step-by-Step Methodology

-

Glovebox/Inert Gas Setup:

-

In a nitrogen-filled glovebox or using rigorous Schlenk technique, add the RuPhos Pd G4 precatalyst, NaOtBu , and the Aryl Halide (if solid) to a reaction vial equipped with a magnetic stir bar.

-

Note: If using the HCl salt of the amine, increase base to 2.5 equiv.

-

-

Liquid Addition:

-

Add the anhydrous solvent (Dioxane is preferred for polarity; Toluene for highly non-polar substrates).

-

Add (R)-2-Ethylmorpholine via syringe.

-

Self-Validation Check: The solution should turn a cloudy beige/yellow (due to base suspension). If it turns black immediately, oxygen may be present.

-

-

Reaction:

-

Seal the vial with a crimp cap (Teflon/Silicone septa).

-

Heat to 80 °C .

-

Expert Insight: While many B-H reactions run at 100°C, starting at 80°C preserves the catalyst longevity and minimizes potential racemization. Only ramp to 100°C if conversion is <50% after 1 hour.

-

-

Monitoring (IPC):

-

Sample at t=1h. Quench a 10 µL aliquot in EtOAc/Water.

-

Analyze via UPLC/LCMS. Look for the disappearance of Aryl Halide.

-

Note: If the reaction stalls with unreacted Aryl Halide, add 1 mol% more catalyst. Do not add more ligand alone.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove Pd black and salts.

-

Concentrate in vacuo.

-

Optimization & Troubleshooting Guide

If the standard protocol yields <80%, follow this logic-driven optimization path.

Data Summary: Ligand Performance for 2-Substituted Morpholines

| Ligand System | Typical Yield | Primary Failure Mode | Recommended Use |

| RuPhos | 85–98% | Oxidation of ligand if air present | Primary Choice |

| BrettPhos | 70–90% | Slower kinetics for this specific amine | Backup for extremely bulky Aryl Halides |

| BINAP | <40% | Steric clash prevents product release | Not recommended |

| XantPhos | 20–50% | Bite angle too wide for this coupling | Not recommended |

References

-

RuPhos Utility: Maiti, D.; Buchwald, S. L.[1] "Universal 2-Substituted Biphenylphosphines for the Pd-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 2006 , 128, 14240–14241.

-

Precatalyst Development: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2016 , 7, 1322–1334.

-

Mechanistic Insights (Sterics): Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116, 12564–12649.

-

Morpholine Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 25497577, (R)-2-Ethylmorpholine." PubChem, 2025 .[2]

Sources

Application Notes and Protocols: N-Alkylation of (R)-2-Ethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Morpholines in Medicinal Chemistry

The morpholine scaffold is a privileged structure in drug discovery, frequently incorporated into therapeutic agents to enhance their pharmacokinetic properties, such as aqueous solubility and metabolic stability.[1][2] N-alkylation of the morpholine nitrogen provides a critical handle for introducing diverse substituents, enabling the modulation of a compound's pharmacological activity, selectivity, and potency. (R)-2-Ethylmorpholine, a chiral building block, offers a stereochemically defined platform for the synthesis of enantiomerically pure drug candidates, which is crucial for optimizing therapeutic efficacy and minimizing off-target effects.[3] This document provides a detailed guide to the N-alkylation of (R)-2-Ethylmorpholine hydrochloride, a common salt form of the parent amine.

Chemical Principles and Mechanistic Considerations

The N-alkylation of a secondary amine like (R)-2-Ethylmorpholine can be achieved through several synthetic strategies. The two most common and versatile methods are direct alkylation with alkyl halides and reductive amination.

1. Direct Alkylation via Nucleophilic Substitution (SN2)

This method involves the reaction of the secondary amine with an alkyl halide. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Mechanism of Direct Alkylation: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

-

Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of (R)-2-Ethylmorpholine attacks the carbon atom bearing the halogen, forming a new carbon-nitrogen bond.

-

Step 2: Deprotonation. A base, often an excess of the starting amine or an added non-nucleophilic base, removes the proton from the newly formed tertiary ammonium salt to yield the final N-alkylated product.

A significant challenge with direct alkylation is the potential for over-alkylation. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium salt.[4][5] Careful control of stoichiometry and reaction conditions is therefore essential to favor mono-alkylation.

2. Reductive Amination

Reductive amination is a highly effective and controlled method for N-alkylation that avoids the issue of over-alkylation.[6] This two-step, often one-pot, process involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by its immediate reduction to the corresponding tertiary amine.

Mechanism of Reductive Amination:

-

Step 1: Iminium Ion Formation. The secondary amine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a transient iminium ion.

-

Step 2: Reduction. A reducing agent, selectively chosen to reduce the iminium ion in the presence of the starting carbonyl compound, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the N-alkylated morpholine.[6]

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting aldehyde or ketone.[6][7]

Pre-reaction Consideration: Liberation of the Free Amine

This compound is a salt, meaning the nitrogen atom is protonated. To render it nucleophilic for N-alkylation, the free amine must be liberated by treatment with a base. This is a critical first step before proceeding with either alkylation method.

Experimental Protocols

Protocol 1: Liberation of (R)-2-Ethylmorpholine from its Hydrochloride Salt

Objective: To generate the free base of (R)-2-Ethylmorpholine for subsequent N-alkylation reactions.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve this compound in deionized water.

-

Add a stoichiometric equivalent or slight excess of a base (e.g., 1 M NaOH solution or solid K₂CO₃) and stir until the base has fully dissolved and the solution is basic (confirm with pH paper).

-

Transfer the aqueous solution to a separatory funnel.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the free (R)-2-Ethylmorpholine as an oil.

Expected Outcome: A clear, colorless to pale yellow oil. The product should be used immediately in the next step or stored under an inert atmosphere to prevent degradation.

Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide

Objective: To synthesize an N-alkylated (R)-2-Ethylmorpholine using an alkyl halide.

Materials:

-

(R)-2-Ethylmorpholine (free base from Protocol 1)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

-

Aprotic solvent (e.g., acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF))

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser (if heating is required)

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography

Procedure:

-

Dissolve (R)-2-Ethylmorpholine in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1.1 to 1.5 equivalents of the non-nucleophilic base.

-

Add 1.0 to 1.2 equivalents of the alkyl halide dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated morpholine.

Data Summary for Direct Alkylation:

| Parameter | Recommended Value | Rationale |

| Stoichiometry (Amine:Alkyl Halide:Base) | 1 : 1.0-1.2 : 1.1-1.5 | A slight excess of the alkyl halide and base can drive the reaction to completion while minimizing over-alkylation. |

| Solvent | Acetonitrile, DMF, THF | Aprotic solvents are preferred to avoid side reactions with the alkyl halide. |

| Temperature | Room Temperature to Reflux | The reaction temperature depends on the reactivity of the alkyl halide. |

| Reaction Time | 2-24 hours | Monitored by TLC until the starting material is consumed. |

Protocol 3: N-Alkylation via Reductive Amination

Objective: To synthesize an N-alkylated (R)-2-Ethylmorpholine using an aldehyde or ketone.[8]

Materials:

-

(R)-2-Ethylmorpholine (free base from Protocol 1)

-

Aldehyde or ketone (e.g., benzaldehyde, acetone)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Round-bottom flask with a magnetic stirrer

-

Thin-layer chromatography (TLC) supplies

-

Saturated aqueous sodium bicarbonate solution

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography

Procedure:

-

Dissolve (R)-2-Ethylmorpholine and 1.0-1.2 equivalents of the aldehyde or ketone in DCM or DCE in a round-bottom flask.

-

Add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).

-

Stir the mixture for 20-30 minutes at room temperature.

-

Add 1.2-1.5 equivalents of sodium triacetoxyborohydride in portions, monitoring for any gas evolution.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

Data Summary for Reductive Amination:

| Parameter | Recommended Value | Rationale |

| Stoichiometry (Amine:Carbonyl:Reducing Agent) | 1 : 1.0-1.2 : 1.2-1.5 | A slight excess of the carbonyl and reducing agent ensures complete conversion of the amine. |

| Solvent | DCM, DCE | Chlorinated solvents are commonly used and are compatible with the reagents. |

| Reducing Agent | NaBH(OAc)₃ | A mild and selective reducing agent for iminium ions. |

| Reaction Time | 1-12 hours | Typically faster than direct alkylation and monitored by TLC. |

Visualizing the Synthetic Pathways

Direct Alkylation Workflow

Caption: Workflow for N-alkylation via direct alkylation.

Reductive Amination Workflow

Caption: Workflow for N-alkylation via reductive amination.

Conclusion

The N-alkylation of this compound is a fundamental transformation for the synthesis of novel and diverse chemical entities for drug discovery. The choice between direct alkylation and reductive amination will depend on the specific substrate, the desired product, and the need to control for side reactions like over-alkylation. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently synthesize a wide range of N-alkylated morpholine derivatives.

References

-

Department of Chemistry, University of Calgary. Ch22: Alkylation of Amines. Available at: [Link]

- Beckett, A. H., Hunter, W. H., & Kourounakis, P. (1968). Synthesis and pharmacological action of some N-alkyl morpholines and their salts. Journal of Pharmacy and Pharmacology, 20(Suppl), 218S+.

-

ResearchGate. (2020). A Concise and Efficient Synthesis of Substituted Morpholines. Available at: [Link]

-

Chamakuri, S., & Young, D. W. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Available at: [Link]

-

ChemRxiv. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

-

SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

-

Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Available at: [Link]

- Google Patents. (n.d.). EP2035465A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.

-

ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]

-

Wikipedia. (n.d.). Amine alkylation. Available at: [Link]

- Nekrasov, M. D., Lukyanenko, E. R., & Kurkin, A. V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.

-

PubChem. (n.d.). 2-Ethylmorpholine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-Ethylmorpholine. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

-

ResearchGate. (2018, October 24). Alkylation of Boc protected secondary amines?. Available at: [Link]

-

ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

-

ResearchGate. (2011). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

MDPI. (2020, September 2). Synthesis of Potential Haptens with Morphine Skeleton and Determination of Protonation Constants. Available at: [Link]

-

ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. Available at: [Link]

Sources

- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 2. scispace.com [scispace.com]

- 3. (R)-2-Ethylmorpholine|CAS 1313176-45-2|RUO [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive amination with 2-picoline-borane complex [sigmaaldrich.com]

- 8. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Handling hygroscopic (R)-2-Ethylmorpholine hydrochloride salt

Technical Support Center: Handling (R)-2-Ethylmorpholine Hydrochloride

Case ID: #EM-HCl-001 Subject: Handling, Storage, and Optimization of Hygroscopic Chiral Amine Salts Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This compound (CAS: 1313019-05-4) is a valuable chiral building block.[1] However, its hydrochloride salt form is acutely hygroscopic (deliquescent). Exposure to ambient humidity causes rapid moisture uptake, transforming the crystalline solid into a sticky gum or viscous liquid. This introduces three critical failure modes in experimental workflows:

-

Stoichiometric Error: Weighing "wet" salt leads to under-loading of the reagent.

-

Hydrolysis/Degradation: Prolonged moisture exposure can facilitate acid-catalyzed degradation or racemization.

-

Reaction Quenching: Introduction of water into anhydrous transition-metal catalyzed cross-couplings (e.g., Buchwald-Hartwig) or moisture-sensitive acylations.

This guide provides a self-validating system to handle this material with high precision.

Module 1: Storage & Stability (The Foundation)

Q: My material arrived and it looks clumpy. Is it degraded? A: Not necessarily, but it has likely absorbed atmospheric moisture.[2][3] Amine salts act as desiccants. While the morpholine ring is chemically stable, the physical form is compromised.

Protocol: The "Dry-Down" Recovery Do not use heat alone, as high temperatures can drive off HCl gas, altering the stoichiometry to a non-integer salt ratio.

-

Equipment: Vacuum desiccator, Phosphorus Pentoxide (

) or KOH pellets. -

Procedure:

-

Place the open vial in a desiccator containing fresh

. -

Apply high vacuum (< 1 mbar) for 24 hours at Room Temperature (RT).

-

Optional: If the material is a "goo," dissolve in minimal dry methanol, transfer to a tared flask, rotovap to a foam, and then desiccate.

-

-

Validation: Weigh the flask, apply vacuum for another 2 hours, and re-weigh. If mass

, it is dry.

Storage Standard:

-

Primary: Tightly capped under Argon/Nitrogen.

-

Secondary: Sealed inside a desiccator or a jar with desiccant packets.

-

Temp:

(Cold storage slows kinetic moisture uptake).

Module 2: Handling & Weighing (The Process)

Q: How do I weigh this without it turning to liquid on the balance? A: Stop weighing the solid for every reaction. Static weighing of hygroscopic solids is the #1 cause of batch-to-batch inconsistency.

The "Stock Solution" Strategy (Recommended) Convert the difficult solid into a stable, volumetric liquid. This eliminates hygroscopicity variables for all future experiments.

Step-by-Step Protocol:

-

Rapid Transfer: In a glovebox (or quickly in a fume hood), transfer the entire bottle of salt into a tared volumetric flask (e.g., 25 mL or 50 mL).

-

Determine Mass: Weigh the flask + solid. Subtract tare. You now have the exact mass (

). -

Solvation: Fill to the mark with a dry, non-nucleophilic solvent (e.g., DMF, DMSO, or Methanol depending on downstream chemistry).

-

Calculation: Calculate Molarity (

). -

Dispensing: For reactions, simply syringe the required volume.

Note: If using DMSO, freeze the solution for long-term storage to practically halt degradation.

Figure 1: Workflow for converting hygroscopic solids into stable volumetric solutions to ensure stoichiometric accuracy.

Module 3: Reaction Troubleshooting (The Application)

Q: I am running a Buchwald-Hartwig coupling, and the catalyst is dying. Is the HCl salt the problem? A: Yes. Two factors are at play:

-

Acidity: The HCl component can protonate anionic ligands or intermediates.

-

Moisture: If the salt wasn't dried, water is poisoning the Pd catalyst.

Solution: The "Free-Base" Liberation For sensitive organometallic chemistry, convert the salt to the free amine ex-situ.

Protocol: Ex-Situ Free-Basing

-

Dissolution: Dissolve the (R)-2-Ethylmorpholine HCl salt in minimal distilled water (approx. 5 mL/g).

-

Basification: Slowly add saturated

or -

Extraction: Extract 3x with Dichloromethane (DCM) or Diethyl Ether (

). -

Drying: Dry the combined organic layers over anhydrous

(Sodium Sulfate). -

Concentration: Filter and carefully concentrate in vacuo.

-

Caution: 2-Ethylmorpholine is a low-molecular-weight amine. Do not use high vacuum or high heat, or you will evaporate your product. Keep bath temp

and pressure moderate.

-

Figure 2: Chemical pathway for liberating the free amine from its hydrochloride salt for use in acid-sensitive reactions.

Module 4: Technical Data & Specifications

| Parameter | Specification | Impact on Handling |

| Molecular Weight | 151.63 g/mol (HCl Salt) | Must use this MW for calculations, NOT the free base MW. |

| Hygroscopicity | High (Deliquescent) | Absorbs >10% w/w water in <1 hour at 50% RH. |

| Solubility | Water, Methanol, DMSO | Excellent solubility facilitates stock solution prep. |

| Chirality | (R)-Enantiomer | Avoid strong heating in acidic media to prevent racemization. |

| Corrosivity | Corrosive to metals | Clean metal spatulas immediately; HCl pits stainless steel. |

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying and purification of amine salts).

-

Sigma-Aldrich Technical Bulletin. Handling Hygroscopic and Air-Sensitive Reagents. (General protocols for weighing by difference and handling deliquescent solids).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18793438, 2-Ethylmorpholine hydrochloride. (Physical property verification).

-

Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry. CRC Press. (Source for "Stock Solution" methodology in synthesis).

Sources

Minimizing side reactions in N-alkylation of chiral morpholines

Topic: Minimizing Side Reactions & Preserving Stereochemistry Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Chiral Morpholine Challenge

Welcome to the technical support hub for chiral morpholine functionalization. Chiral morpholines are privileged scaffolds in modern drug discovery (e.g., Aprepitant, Reboxetine), yet their N-alkylation is fraught with kinetic pitfalls.

This guide moves beyond basic textbook synthesis. We address the specific "silent killers" of yield and enantiomeric excess (ee): Racemization via transient enolization, Quaternization (over-alkylation), and Elimination (E2) pathways.

Module 1: Troubleshooting Guide (Q&A Format)

Category A: Stereochemical Erosion (Racemization)

Q: My enantiomeric excess (ee) drops significantly when using strong bases (NaH, KGtBu) for direct alkylation. Why is this happening?

A: You are likely triggering

-

Corrective Action: Switch to non-nucleophilic organic bases (e.g., DIPEA, 2,6-Lutidine) or mild inorganic carbonates (

). -

Pro-Tip: If your chiral center is at C2 (next to oxygen) or C3 (next to nitrogen), avoid thermodynamic control. Keep reaction temperatures below 0°C during base addition.

Q: I am seeing racemization even under "mild" reductive amination conditions. How? A: This is often caused by Imine-Enamine Tautomerism . During reductive amination, the intermediate iminium ion can tautomerize to an enamine if there is an abstractable proton at the chiral center. If the reduction step is slow, the equilibrium shifts toward the achiral enamine.

-

Corrective Action: Increase the rate of reduction. Use a stronger reducing agent like Sodium Triacetoxyborohydride (STAB) in slightly acidic media (acetic acid) to protonate the imine and accelerate hydride transfer, outcompeting the tautomerization.

Category B: Chemoselectivity (Over-Alkylation)

Q: I am consistently observing the M+R peak (Quaternary Ammonium Salt) in LCMS. How do I stop at the tertiary amine?

A: This is the classic Polyalkylation Trap .

The product (a tertiary amine) is often more nucleophilic than the starting secondary amine (morpholine) because alkyl groups are electron-donating. In a standard

-

Corrective Action 1 (Stoichiometry): Use the chiral morpholine in excess (1.5 to 2.0 equiv) relative to the alkyl halide.

-

Corrective Action 2 (Methodology): Abandon direct alkylation. Switch to Reductive Amination (Aldehyde + Morpholine). This pathway proceeds via an iminium intermediate which cannot react further with the aldehyde to form a quaternary species under standard conditions.

Category C: Elimination vs. Substitution

Q: I isolated the alkene of my alkylating agent instead of the N-alkylated morpholine. What went wrong?

A: You triggered the E2 Elimination Pathway .

Morpholine is a secondary amine with moderate basicity (

-

Corrective Action:

-

Solvent: Switch to a polar aprotic solvent (DMF, DMSO, or Acetonitrile) to enhance nucleophilicity.

-

Leaving Group: Change from Bromide/Chloride to a Tosylate (OTs) or Mesylate (OMs) . These are excellent leaving groups but less prone to E2 elimination in this context compared to iodides.

-

Temperature: Lower the temperature. Elimination has a higher activation energy than substitution.

-

Module 2: Decision Logic & Mechanisms

Visualizing the Pathway Selection

The following diagram illustrates the decision logic for selecting the correct N-functionalization method based on your electrophile and risk tolerance.

Caption: Decision matrix for N-functionalization of chiral morpholines. Green paths (Reductive Amination) offer the highest chemoselectivity.

Module 3: Validated Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard" for Alkyl Groups)

Use this for attaching primary or secondary alkyl groups without risk of quaternization.

Reagents:

-

Chiral Morpholine substrate (1.0 equiv)

-

Aldehyde/Ketone (1.1 - 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 - 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step:

-

Imine Formation: Dissolve the chiral morpholine and aldehyde in DCE (0.1 M concentration). Add AcOH. Stir at Room Temperature (RT) for 30–60 mins.

-

Checkpoint: Monitor by TLC/LCMS. Ensure imine formation is occurring (shift in retention time).

-

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

-

Why? STAB is milder than

and won't reduce the aldehyde/ketone before it reacts with the amine.

-

-

Reaction: Allow to warm to RT and stir for 2–12 hours.

-

Quench: Quench with saturated aqueous

(gas evolution will occur). -

Workup: Extract with DCM. Wash organic layer with brine.[1] Dry over

.[1]

Protocol B: Buchwald-Hartwig Amination (For Aryl Groups)

Use this for attaching Phenyl, Pyridyl, or other aromatic rings.

Reagents:

-

Chiral Morpholine (1.2 equiv)

-

Aryl Halide (1.0 equiv)

-

Catalyst:

(1-2 mol%) or -

Ligand: XPhos or RuPhos (2-4 mol%) (Crucial for morpholines).

-

Base:

(1.4 equiv) or -

Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step:

-

Inerting: Charge a reaction vial with Pd source, Ligand, and Base.[1] Cycle Argon/Vacuum 3 times.

-

Critical: Oxygen poisons the Pd(0) species.

-

-

Addition: Add Solvent, Aryl Halide, and Chiral Morpholine via syringe.

-

Heating: Heat to 80–100°C.

-

Checkpoint: If the chiral center is thermally sensitive, use a "Pre-catalyst" like XPhos Pd G3 which activates at lower temperatures.

-

-

Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify.

Module 4: Comparative Data & Solvent Selection

Solvent Effects on Side Reactions

The choice of solvent dictates the

| Solvent Class | Examples | Effect on Nucleophilicity | Risk of Racemization | Recommended For |

| Polar Aprotic | DMF, DMSO, NMP | High (Solvates cation, leaves anion naked) | High (Increases basicity of reagents) | Difficult |

| Polar Protic | MeOH, EtOH | Low (Solvates nucleophile via H-bonds) | Low | Reductive Amination (Standard). |

| Non-Polar | Toluene, DCM | Moderate | Lowest | Buchwald Coupling; Phase Transfer Catalysis. |

| Green Alternatives | 2-MeTHF, CPME | Moderate | Low | Sustainable Process Development. |

Module 5: Mechanism of Failure (Visualized)

Understanding how the reaction fails is the first step to fixing it. The diagram below details the competing pathways.

Caption: Competing mechanistic pathways. The red paths indicate failure modes (Racemization and Quaternization) that must be suppressed.

References

-

Buchwald-Hartwig Amination of Morpholines: TCI Chemicals. "Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand." Link

-

Reductive Amination Selectivity: Journal of Chemical and Pharmaceutical Research. "Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis." Link

-

Prevention of Over-Alkylation: ACS Green Chemistry Institute Pharmaceutical Roundtable. "Reagent Guide: N-Alkylation." Link

-

Iridium-Catalyzed Asymmetric Reductive Amination: Nature Communications. "Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources."[2] Link

-

Green Synthesis of Morpholines: ChemRxiv. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Link

Sources

- 1. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]

Purification of (R)-2-Ethylmorpholine derivatives by recrystallization

Technical Support Center: Purification of (R)-2-Ethylmorpholine Derivatives

Subject: Advanced Recrystallization & Chiral Resolution Strategies From: Dr. A. Vance, Senior Application Scientist To: Chemical Development Team

Introduction

Welcome to the Technical Support Center. You are likely working with (R)-2-ethylmorpholine , a critical chiral building block often used in kinase inhibitors and GPCR ligands.

Purifying this class of compounds presents two distinct challenges:

-

Chemical Purity: Removing synthetic byproducts from the morpholine ring formation.

-

Optical Purity (ee%): Ensuring the (R)-enantiomer is free of the (S)-isomer.

Because 2-ethylmorpholine derivatives are often low-melting solids or oils in their free-base form, salt formation is the primary vehicle for purification. This guide addresses the specific behaviors of morpholine salts, particularly the notorious "oiling out" phenomenon.

Module 1: The "Oiling Out" Crisis

User Issue: "I dissolved my crude salt in hot ethanol, but upon cooling, it separated into a sticky oil at the bottom rather than crystallizing."

Technical Insight: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the metastable zone width (MSZW) is too narrow or the supersaturation is too high. The solution enters a region where the "oiled" phase is thermodynamically more stable than the crystalline phase, often due to impurities acting as a solvent for the product.[2]

Troubleshooting Workflow

Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during amine salt crystallization.

Corrective Protocol: The "Cloud Point" Method

-

Redissolve: Heat the mixture until the oil fully redissolves.

-

Anti-Solvent Titration: While hot, add the anti-solvent (e.g., Diethyl ether or Heptane) dropwise just until a faint turbidity (cloudiness) persists.

-

Back-off: Add 1-2 drops of the good solvent (e.g., Ethanol) to make it clear again.

-

Seeding: Add a tiny crystal of pure product. If you lack seeds, scratch the glass wall with a rod.

-

Insulate: Wrap the flask in foil or place it in a warm water bath to cool very slowly to room temperature.

Module 2: Chiral Resolution (Boosting ee%)

User Issue: "My synthesis yielded a racemic mixture or low ee% (R)-2-ethylmorpholine. How do I upgrade the optical purity?"

Technical Insight: You cannot separate enantiomers by standard recrystallization alone. You must convert them into diastereomeric salts using a chiral acid.[3] The (R,R)-salt and (S,R)-salt will have different lattice energies and solubilities.

Recommended Resolving Agents:

-

L-(+)-Tartaric Acid: The gold standard for amines. Inexpensive and forms robust lattices.

-

Dibenzoyl-L-tartaric acid: Use if the simple tartrate is too soluble (the phenyl rings add lipophilicity).

-

Mandelic Acid: Useful if tartrates fail.[4]

Protocol: Diastereomeric Salt Resolution

-

Stoichiometry: Dissolve your free amine (1.0 eq) in Methanol or Ethanol.

-

Acid Addition: Add the Chiral Acid (1.0 eq) dissolved in the same solvent.

-

Note: If using the "Pope-Peachey" method, use 0.5 eq Chiral Acid and 0.5 eq Achiral Acid (like HCl) to maximize yield of the desired enantiomer, but start with 1:1 for simplicity.

-

-

Crystallization: Heat to reflux, then cool slowly. The less soluble diastereomer (typically the desired R-amine/L-acid complex) will crystallize.

-

Recycle: The mother liquor is enriched in the unwanted isomer. Do not discard until mass balance is confirmed.

Data Table: Solvent Systems for Chiral Resolution

| Solvent System | Polarity | Application Note |

| Methanol (MeOH) | High | Best for initial salt formation. High solubility; may require concentration.[5] |

| Ethanol / Water (95:5) | High | Water helps solubilize the salt if it precipitates too fast (amorphous). |

| Isopropanol (IPA) | Medium | Excellent for "salting out." often yields better crystal habit than MeOH. |

| Acetone | Medium | Good anti-solvent for tartrate salts. |

| Acetonitrile (ACN) | Medium | Use cautiously; can form solvates, but good for removing colored impurities. |

Module 3: Chemical Purity & Salt Selection

User Issue: "The product is chemically impure (colored). Should I recrystallize the free base or the salt?"

Technical Insight: Always recrystallize the salt . 2-Ethylmorpholine derivatives are often oils or low-melting solids in free-base form, making purification by crystallization impossible. The salt lattice excludes impurities more effectively.

Comparison of Salt Forms:

| Salt Type | Crystallinity | Hygroscopicity | Recommendation |

| Hydrochloride (HCl) | High | High (Very Hygroscopic) | Good for final API form, but difficult to handle in humid labs. |

| Oxalate | High | Low | Excellent for purification/characterization. Toxic (remove before biological use). |

| Tartrate | Medium | Medium | Best for Chiral Resolution. |

| Fumarate | Medium | Low | Good alternative if HCl is too hygroscopic. |

Workflow: Impurity Removal via Salt Swap

Figure 2: The "Salt Swap" technique. An intermediate salt (like oxalate) is used solely for purification before converting to the final desired pharmacological salt.

References

- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (The foundational text on chiral resolution via diastereomeric salts).

- Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Authoritative source on nucleation, metastable zones, and oiling out thermodynamics).

-

University of Rochester, Dept. of Chemistry. Tips & Tricks: Recrystallization. Link (Practical guide on solvent selection and inducing crystallization).

-

BenchChem Technical Support. Preventing Oiling Out in Diastereomeric Salt Formation. Link (Specific protocols for handling amine salt phase separations).

-

LibreTexts Chemistry. Troubleshooting Recrystallization: Oiling Out. Link (Visual guide to identifying and fixing oiled-out solutions).

Sources

Validation & Comparative

A Comparative Guide to the HPLC Separation of (R)-2-Ethylmorpholine from Reaction Byproducts

Introduction: The Analytical Challenge of Chiral Morpholine Scaffolds